Cas no 1361566-51-9 (2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl)

2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl is a halogenated biphenyl derivative characterized by its nitro and trifluoromethoxy functional groups. This compound exhibits notable stability and reactivity due to its electron-withdrawing substituents, making it a valuable intermediate in organic synthesis, particularly for agrochemical and pharmaceutical applications. The presence of multiple chlorine atoms enhances its electrophilic properties, while the trifluoromethoxy group contributes to improved lipophilicity and metabolic resistance. Its structural features allow for selective modifications, facilitating the development of specialized chemical entities. The compound’s well-defined molecular structure ensures consistent performance in cross-coupling and nucleophilic substitution reactions, underscoring its utility in advanced synthetic pathways.
2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl structure
1361566-51-9 structure
Product name:2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl
CAS No:1361566-51-9
MF:C13H5Cl3F3NO3
MW:386.537911176682
CID:4995751

2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl Chemical and Physical Properties

Names and Identifiers

    • 2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl
    • Inchi: 1S/C13H5Cl3F3NO3/c14-6-3-9(12(16)10(15)4-6)8-2-1-7(23-13(17,18)19)5-11(8)20(21)22/h1-5H
    • InChI Key: SXJLWEPNGNUDON-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=CC=1C1C=CC(=CC=1[N+](=O)[O-])OC(F)(F)F)Cl)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 2
  • Complexity: 435
  • XLogP3: 6.4
  • Topological Polar Surface Area: 55

2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011005541-1g
2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl
1361566-51-9 97%
1g
1,549.60 USD 2021-07-05
Alichem
A011005541-500mg
2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl
1361566-51-9 97%
500mg
831.30 USD 2021-07-05
Alichem
A011005541-250mg
2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl
1361566-51-9 97%
250mg
484.80 USD 2021-07-05

2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl Related Literature

Additional information on 2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl

Introduction to 2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl (CAS No. 1361566-51-9)

2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl, with the CAS number 1361566-51-9, is a complex organic compound that has garnered significant attention in the fields of chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a biphenyl core, nitro, chloro, and trifluoromethoxy functional groups. These features contribute to its diverse chemical properties and potential applications in various scientific and industrial contexts.

The molecular structure of 2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl is composed of two phenyl rings connected by a single bond, with one ring substituted by a nitro group at the 2' position and the other ring substituted by three chloro groups at the 2, 3, and 5 positions. Additionally, the 4' position of the second phenyl ring is substituted by a trifluoromethoxy group. This intricate arrangement of functional groups imparts specific chemical and physical properties to the compound.

In recent years, the study of 2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl has been driven by its potential applications in pharmaceutical research. The presence of multiple halogen atoms and the nitro group makes it an attractive candidate for drug discovery due to its ability to interact with various biological targets. For instance, halogenated compounds are known for their ability to form halogen bonds with biological macromolecules, which can enhance their binding affinity and selectivity.

One of the key areas of research involving 2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl is its potential as an inhibitor of specific enzymes. Enzyme inhibitors play a crucial role in the development of therapeutic agents for various diseases. Studies have shown that this compound can effectively inhibit certain enzymes involved in metabolic pathways, making it a promising lead compound for further drug development.

The trifluoromethoxy group in 2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl is particularly noteworthy due to its unique electronic properties. The presence of fluorine atoms increases the electron-withdrawing effect, which can influence the reactivity and stability of the compound. This property is advantageous in designing molecules with enhanced pharmacological activity and reduced side effects.

In addition to its potential as an enzyme inhibitor, 2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl has also been explored for its anti-inflammatory properties. Inflammation is a common underlying factor in many diseases, including arthritis and cardiovascular disorders. Research has indicated that this compound can modulate inflammatory responses by interfering with specific signaling pathways involved in inflammation.

The synthesis of 2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl involves multiple steps and requires careful control of reaction conditions to achieve high yields and purity. Various synthetic routes have been reported in the literature, each with its own advantages and limitations. One common approach involves the sequential introduction of functional groups onto a biphenyl scaffold through reactions such as electrophilic aromatic substitution and nucleophilic substitution.

The physical properties of 2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl, such as its melting point and solubility characteristics, are important considerations for both synthetic chemistry and pharmaceutical applications. These properties can influence the compound's stability under different conditions and its behavior in biological systems. For example, compounds with high melting points are often more stable at elevated temperatures, which can be beneficial during storage and transportation.

In conclusion, 2'-Nitro-2,3,5-trichloro-4'-(trifluoromethoxy)biphenyl (CAS No. 1361566-51-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for drug discovery and development. Ongoing studies continue to explore its biological activities and mechanisms of action, paving the way for new therapeutic applications in various medical fields.

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